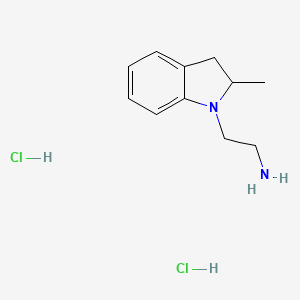
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride
Übersicht
Beschreibung
“2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N2 . It is a derivative of indole, a heterocyclic compound that is a structural component of many natural substances and biologically active compounds .
Synthesis Analysis
The synthesis of indole derivatives, such as “2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride”, often involves probing the steric and electronic properties of the binding pocket of the MT2 receptor . The acetamide bearing an unsubstituted indoline moiety displayed excellent binding affinity and selectivity toward the MT2-subtype .Molecular Structure Analysis
The molecular structure of “2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride” can be analyzed using various techniques such as high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . The exact mass of the molecule is 354.16919058 g/mol .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cytotoxicity
The compound and its derivatives have been studied for their interactions with DNA and cytotoxicity properties. Cu(II) complexes with similar structural frameworks have shown strong DNA binding propensity and demonstrate minor structural changes in calf thymus DNA upon interaction. These complexes exhibit nuclease activity and a certain level of cytotoxicity against different cancer cell lines, indicating potential in cancer therapy research (Kumar et al., 2012).
Crystal Structure and Synthesis
The compound is involved in the synthesis of various heterocyclic compounds. Studies have focused on the crystal and electronic structures of related compounds, which are vital for understanding their chemical behavior and potential applications in various fields, such as materials science (Aydın et al., 2017). Additionally, research on the synthesis of novel spiro compounds containing a carbamate group involving similar compounds points to the diversity in chemical reactions and potential for creating new materials or drugs (Velikorodov et al., 2010).
Antimicrobial Activity
Compounds structurally similar to 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride have been synthesized and evaluated for their antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents to combat various bacterial and fungal infections (Kumbhare et al., 2013).
Zukünftige Richtungen
The future directions for “2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride” could involve further exploration of its pharmacological properties. Indole derivatives have been identified as promising structures interacting with various receptor proteins , indicating potential for therapeutic applications.
Eigenschaften
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;;/h2-5,9H,6-8,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROMDQAZHRTFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)
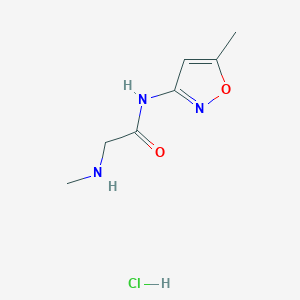
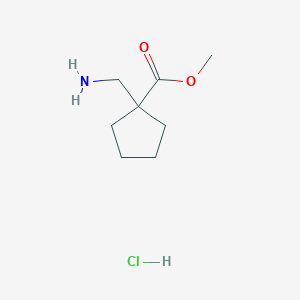
![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)
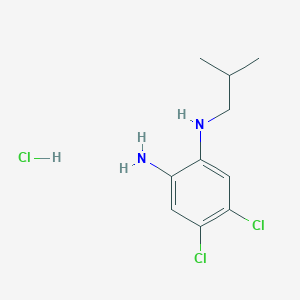
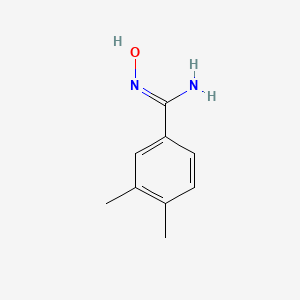
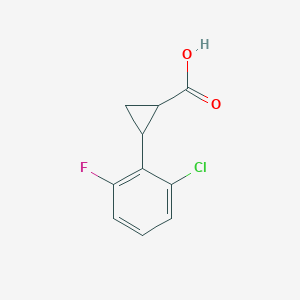
![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/structure/B1419279.png)
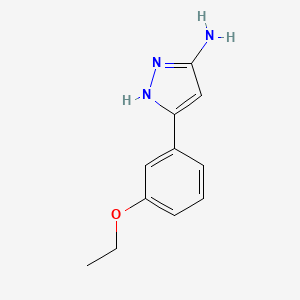
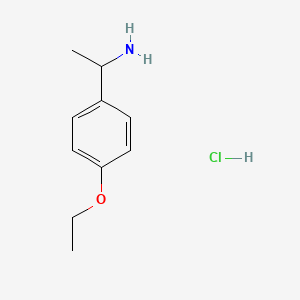
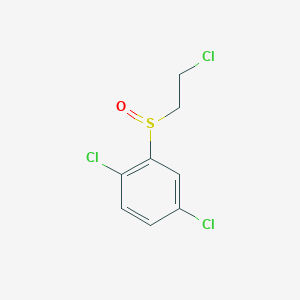
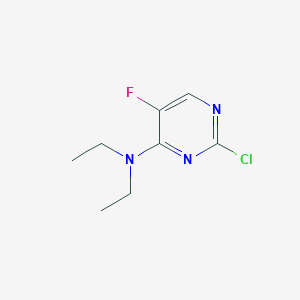
![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)